![molecular formula C14H13ClN2O2S B1406802 3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride CAS No. 1417569-79-9](/img/structure/B1406802.png)

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride

Descripción general

Descripción

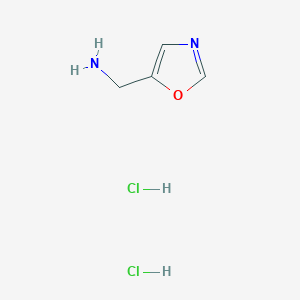

The compound “3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride” is a nitrogen- and sulfur-containing heterocyclic compound . It has an empirical formula of C13H10N2O2S and a molecular weight of 258.30 .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazines, which includes the compound , has been a subject of research for many years . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES stringCc1c(sc2nc(cn12)-c3ccccc3)C(O)=O . This representation provides a way to visualize the compound’s structure using chemical notation. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, imidazo[2,1-b][1,3]thiazines are known to be involved in a variety of chemical reactions .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its InChI key, a unique identifier used to represent the compound’s structure, isPLPFFNBQLCHDKH-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride and its derivatives have been studied for their antimicrobial properties. Research indicates that certain synthesized compounds from this class show promising antimicrobial activities, including antibacterial and antifungal effects. For example, a study by Güzeldemirci and Küçükbasmacı (2010) synthesized compounds tested against various bacterial and fungal strains, showing significant antimicrobial activity (Güzeldemirci & Küçükbasmacı, 2010).

Potential in Antitumor Research

Some derivatives of this compound have been explored for their potential antitumor properties. Although research by Andreani et al. (1983) found that under certain conditions, these compounds did not demonstrate significant antitumor activity, this does not rule out the possibility of antitumor potential under different conditions or with different derivatives (Andreani et al., 1983).

Immunological Effects

Research has also delved into the immunological effects of imidazo[2,1-b]thiazole derivatives. For instance, Robert et al. (1995) investigated the immunoactivity of these compounds in vitro on human T lymphocytes. Their findings suggest that the structural positioning of the aryl group influences the immunostimulant properties of these derivatives (Robert et al., 1995).

Synthesis of Heterocyclic Analogs

In the field of organic chemistry, the synthesis of heterocyclic analogs based on imidazo[2,1-b][1,3]thiazole is a notable application. A study by Šačkus et al. (2015) developed a method for preparing these analogs, demonstrating the compound's versatility in chemical synthesis (Šačkus et al., 2015).

Cardiotonic Activity

Research has explored the cardiotonic activity of imidazo[2,1-b]thiazoles. Andreani et al. (1996) synthesized derivatives with a lactam ring and identified that some exhibited significant cardiotonic activity, highlighting the compound's potential in cardiovascular medicine (Andreani et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, an essential precursor for the production of coenzyme A, which is vital for various biochemical reactions.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately, the production of coenzyme A.

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of its production can have significant downstream effects on these metabolic processes.

Result of Action

The compound exhibits significant activity against Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, it disrupts the bacterium’s metabolic processes, leading to its inability to proliferate. This results in the effective control of the bacterial infection.

Propiedades

IUPAC Name |

3-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S.ClH/c1-8-3-5-10(6-4-8)11-7-16-9(2)12(13(17)18)19-14(16)15-11;/h3-7H,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZVLZXKOUIHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)

![N'-[1-(4-Chloro-phenyl)-meth-(E)-ylidene]-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-hydrazine](/img/structure/B1406723.png)

![(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1406725.png)

![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B1406730.png)

![(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406731.png)

![Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B1406732.png)

![Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1406736.png)

![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)